molecular formula C9H16N2O2 B157972 3-Isobutyl-6-methyl-2,5-piperazinedione CAS No. 1803-60-7

3-Isobutyl-6-methyl-2,5-piperazinedione

Cat. No.: B157972
CAS No.: 1803-60-7
M. Wt: 184.24 g/mol
InChI Key: DBJPZCJQDRPOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-6-methyl-2,5-piperazinedione is a natural product found in Streptomyces anulatus, Nocardia alba, and Streptomyces praecox with data available.

Mechanism of Action

Target of Action

The primary target of Cyclo(Leu-Ala) is the aflatoxin production pathway in the fungus Aspergillus flavus . Aflatoxin is a potent carcinogen, and the inhibition of its production is a significant benefit.

Mode of Action

Cyclo(Leu-Ala) inhibits aflatoxin production in Aspergillus flavus without affecting its fungal growth flavus, unlike other compounds such as cyclo(L-Ala-L-Pro) .

Biochemical Pathways

Cyclo(Leu-Ala) affects the aflatoxin production pathway in Aspergillus flavus . Aflatoxin is a secondary metabolite produced by this fungus, and its production is a complex process involving multiple biochemical pathways.

Pharmacokinetics

It is known that cyclic dipeptides like cyclo(leu-ala) are generally stable and resistant to proteolytic enzymes, which suggests they may have good bioavailability .

Result of Action

The primary result of the action of Cyclo(Leu-Ala) is the inhibition of aflatoxin production in Aspergillus flavus . This can potentially reduce the risk of aflatoxin contamination in crops and food products, which is a significant public health concern.

Action Environment

The action of Cyclo(Leu-Ala) can be influenced by environmental factors. For example, the production of cyclic dipeptides by bacteria can be affected by factors such as nutrient availability and environmental stress . .

Biochemical Analysis

Cellular Effects

Some cyclic dipeptides have been shown to exert cytotoxic and cytostatic effects in certain cell types . It’s possible that Cyclo(Leu-Ala) may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Like other cyclic dipeptides, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving Cyclo(Leu-Ala) are not well-characterized. It’s known that cyclic dipeptides are involved in various metabolic pathways , but the specific enzymes or cofactors that Cyclo(Leu-Ala) interacts with, and its effects on metabolic flux or metabolite levels, remain to be determined.

Properties

IUPAC Name

3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPZCJQDRPOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutyl-6-methyl-2,5-piperazinedione
Reactant of Route 2
3-Isobutyl-6-methyl-2,5-piperazinedione
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3-Isobutyl-6-methyl-2,5-piperazinedione
Reactant of Route 4
3-Isobutyl-6-methyl-2,5-piperazinedione
Reactant of Route 5
3-Isobutyl-6-methyl-2,5-piperazinedione
Reactant of Route 6
3-Isobutyl-6-methyl-2,5-piperazinedione
Customer
Q & A

Q1: What are the sources of Cyclo(Leu-Ala)?

A1: Cyclo(Leu-Ala) has been isolated from various natural sources. These include the seeds of the plant Euryale ferox [], the halophilic actinomycete Nocardiopsis terrae YIM 90022 [], the marine bacterium Pseudomonas putida [], and the Coral-derived bacteria Brevibacterium sp. [, ]. It has also been found in the roots of Panax notoginseng [] and the mangrove endophytic fungus No.B4 []. Interestingly, it has been identified in human placenta for the first time [].

Q2: What is the molecular formula and weight of Cyclo(Leu-Ala)?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclo(Leu-Ala), these can be deduced from its alternate name, 3-Isobutyl-6-methyl-2,5-piperazinedione. The molecular formula is C9H16N2O2, and the molecular weight is 184.24 g/mol.

Q3: Has Cyclo(Leu-Ala) shown any promising biological activities?

A3: Research indicates that Cyclo(Leu-Ala) isolated from Nocardiopsis terrae YIM 90022 exhibits antimicrobial activities against specific plant pathogens. [] Additionally, when obtained from the marine bacterium Pseudomonas putida, it demonstrates anti-diatom activity. []

Q4: Are there any studies on how Cyclo(Leu-Ala) interacts with biological systems?

A4: Yes, a study investigated the thermodynamic characterization of biocompatible ionic liquid effects on protein model compounds, including Cyclo(Leu-Ala) []. This research explored the interactions of Cyclo(Leu-Ala) with various ionic liquids and its impact on the compound's stability in aqueous solutions.

Q5: What methods are used to analyze and characterize Cyclo(Leu-Ala)?

A5: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are commonly employed to elucidate the structure of Cyclo(Leu-Ala) [, , , , , , ]. Additionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used for isolation and purification. [, ]

Q6: Have any studies investigated the stability of Cyclo(Leu-Ala) under different conditions?

A6: Yes, research on the thermodynamic characterization of biocompatible ionic liquid effects provides insights into the stability of Cyclo(Leu-Ala) in aqueous solutions containing different ionic liquids. [] This study sheds light on the compound's behavior and potential applications in various solvent environments.

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